Home > Products > Screening Compounds P13841 > 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one
2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one - 141745-36-0

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one

Catalog Number: EVT-1457223
CAS Number: 141745-36-0
Molecular Formula: C23H26N6O
Molecular Weight: 402.502
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Losartan (2-butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole)

  • Compound Description: Losartan is a well-known non-peptide angiotensin II receptor antagonist. It acts by blocking the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction and the release of aldosterone. Losartan is widely used in the treatment of hypertension [].
  • Relevance: Losartan shares a nearly identical core structure with the target compound, 2-butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one. Both compounds feature a central imidazole ring substituted at the 1-position with a [2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl group and a butyl chain at the 2-position. The key structural difference lies in the substituents at the 4 and 5 positions of the imidazole ring. [, ]

Irbesartan (2-n-Butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one)

  • Compound Description: Irbesartan is another non-peptide angiotensin II receptor antagonist that acts on the AT1 receptor. Similar to Losartan, it is used for treating hypertension and heart failure [, ].
  • Relevance: Irbesartan shares the characteristic [2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl substituent with the target compound, 2-butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one. Both compounds also contain a butyl group at the 2-position of their respective heterocyclic cores (imidazole for the target compound and diazaspiro[4.4]non-1-en-4-one for Irbesartan). This highlights the importance of these structural motifs for angiotensin II receptor antagonism. [, ]

Valsartan ((S)-N-valeryl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]valine)

  • Compound Description: Valsartan is a non-peptide angiotensin II receptor antagonist that specifically targets the AT1 receptor subtype. It is primarily used to treat hypertension, heart failure, and to improve survival rates after a heart attack [].
  • Relevance: Similar to the target compound, 2-butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one, Valsartan incorporates the [2'-(1H-tetrazol-5-yl)-biphenyl-4-yl]methyl group. This recurring structural element across different angiotensin II receptor antagonists suggests its importance in binding to the AT1 receptor. []

SR 47436 (2-n-butyl-3-[(2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methyl]-1,3-diaza-spiro[4,4]non-1-en-4-one)

  • Compound Description: SR 47436 is a potent and selective AT1 angiotensin II receptor antagonist. Its pharmacological profile closely resembles that of Irbesartan, indicating similar mechanisms of action [].
  • Relevance: SR 47436 is structurally identical to Irbesartan. This further emphasizes the relevance of the shared structural features with the target compound, particularly the presence of the [2'-(1H-tetrazol-5-yl)-biphenyl-4-yl]methyl substituent and the butyl group. []

PNU-97018 (2-butyl-3,6,7,8,9,11-hexahydro-6,9-dimethyl-3-([2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)-6,9-ethano-4H-imidazo[4,5-d]-pyridazino[1,2-a]pyridazin-4-one)

  • Compound Description: PNU-97018 is a novel angiotensin II receptor antagonist. Studies have investigated its crystal structure in various forms, including alcoholates and an ansolvate [].
  • Relevance: PNU-97018, like the target compound, 2-butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one, exhibits the [2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl moiety and a butyl substituent. The presence of these common elements, despite differences in the core heterocyclic systems, further suggests their importance in the development of angiotensin II receptor antagonists. []
  • Compound Description: These are dihydropyrimidine-based angiotensin II receptor antagonists []. These compounds were developed as part of the research exploring alternative heterocycles to the imidazole ring found in Losartan.
  • Relevance: These compounds, along with the target compound, 2-butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one, highlight the structural diversity tolerated by the angiotensin II receptor while maintaining antagonistic activity. They all feature the [2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl moiety and a butyl group, underscoring the importance of these groups for binding to the AT1 receptor. []

Methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1-(6H)-pyrimidinyl]methyl]-3-thiophenecarboxylate (LR-B/081)

  • Compound Description: LR-B/081 is a potent, orally active, and selective antagonist of the AT1 angiotensin II receptor []. This compound demonstrates a marked antihypertensive effect in preclinical studies and was selected for clinical trials for treating hypertension in humans.
  • Relevance: LR-B/081 belongs to a novel series of non-peptide angiotensin II antagonists containing a pyrimidinone ring, similar to the previous two related compounds. It shares with the target compound, 2-butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one, the [2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl group and a butyl chain, further demonstrating the significance of these structural components for activity. []
  • Compound Description: This compound is a pyrimidinone derivative designed as an angiotensin II antagonist. Its salts, particularly alkanolamine and basic amino acid salts, exhibit enhanced water solubility and oral absorbability, making them suitable for pharmaceutical formulations [].
  • Relevance: This compound, along with its salts, shares the crucial [2'-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl moiety with the target compound, 2-butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one. This further underscores the importance of this specific structural element in the context of angiotensin II receptor antagonism and its potential for developing novel antihypertensive agents. []

2-(1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)2-butyl-1,6 –dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide

  • Compound Description: Identified as a major oxidative impurity in Fimasartan drug substance, this compound provides insights into the degradation pathways of pyrimidinone-based angiotensin II receptor antagonists [].
  • Relevance: This compound represents an oxidized derivative of a closely related pyrimidinone analog of the target compound, 2-butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one. This emphasizes the potential metabolic vulnerability of the [2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl moiety and highlights the importance of considering such metabolic transformations during drug development. []
Synthesis Analysis

The synthesis of 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one typically involves multi-step organic reactions. While specific synthetic pathways are proprietary or unpublished, general methods employed in similar compounds include:

  1. Formation of Imidazole Ring: This can be achieved through condensation reactions involving appropriate precursors such as aldehydes and amines.
  2. Introduction of Tetrazole Moiety: The tetrazole group is usually synthesized via cyclization reactions involving azides and carbonyl compounds.
  3. Functionalization: The butyl and dimethyl groups are introduced through alkylation reactions that utilize alkyl halides or other suitable electrophiles.

Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often not disclosed in public literature due to commercial confidentiality .

Molecular Structure Analysis

The molecular structure of 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one can be analyzed using various techniques:

  • SMILES Notation: CCCC(C)(C)c1nc(C)cc(Cl)n1Cc2ccc(cc2)c3ccccc3c4nnn[nH]4
  • InChI Key: InChI=1S/C22H28N6O/c1-2-3-8-20(30)24-19(14)21(23)29(20)13-15-9-11-16(12-10-15)17(6-4-5-7)18(17)22

The structure features a complex arrangement that includes a butyl chain, dimethyl substituents on the imidazole ring, and a biphenyl group substituted with a tetrazole ring. This complexity contributes to its potential pharmacological properties .

Chemical Reactions Analysis

The chemical reactivity of 2-butyl-4,4-dimethyl-1-[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-y]methyl]-4,5-dihydroimidazol-5-one can be explored through various types of reactions:

  1. Nucleophilic Substitution: The presence of halogen or other leaving groups allows for nucleophilic attack by amines or alcohols.
  2. Acidic or Basic Hydrolysis: The imidazole ring can undergo hydrolysis under acidic or basic conditions to yield different derivatives.
  3. Oxidation/Reduction Reactions: Functional groups within the molecule may participate in redox reactions depending on the reaction conditions.

These reactions are essential for modifying the compound's properties to enhance its biological activity or to create derivatives for further study .

Mechanism of Action

The mechanism of action for 2-butyl-4,4-dimethyl-1-[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-y]methyl]-4,5-dihydroimidazol-5-one primarily involves its interaction with biological targets such as enzymes or receptors. The tetrazole group is known to mimic carboxylic acids and can influence binding affinity to target proteins:

  1. Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites of enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could modulate receptor activity by stabilizing certain conformations that affect signaling pathways.

Quantitative data regarding binding affinities and kinetic parameters would typically be obtained through biochemical assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-4,4-dimethyl-1-[2'-(1H-tetrazol-5-y)[1,1'-biphenyl]-4-y]methyl]-4,5-dihydroimidazol-5-one include:

PropertyValue
Molecular Weight392.50 g/mol
AppearanceSolid (crystalline)
SolubilitySoluble in DMSO
Melting PointNot specified
StabilityStable under dry conditions

These properties are critical for determining the compound's handling requirements and potential applications in laboratory settings .

Applications

This compound has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound or scaffold for developing new drugs targeting specific diseases.
  2. Pharmaceutical Research: Used as an impurity standard in quality control processes for related pharmaceutical products.
  3. Biochemical Studies: Investigated for its effects on enzyme activity and receptor interactions in cellular models.

Further research may uncover additional applications based on its unique structural features and biological activity .

Properties

CAS Number

141745-36-0

Product Name

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one

IUPAC Name

2-butyl-5,5-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one

Molecular Formula

C23H26N6O

Molecular Weight

402.502

InChI

InChI=1S/C23H26N6O/c1-4-5-10-20-24-23(2,3)22(30)29(20)15-16-11-13-17(14-12-16)18-8-6-7-9-19(18)21-25-27-28-26-21/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,25,26,27,28)

InChI Key

DTQSQYVSPRWGGI-UHFFFAOYSA-N

SMILES

CCCCC1=NC(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)(C)C

Synonyms

2-Butyl-3,5-dihydro-5,5-dimethyl-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4H-imidazol-4-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.